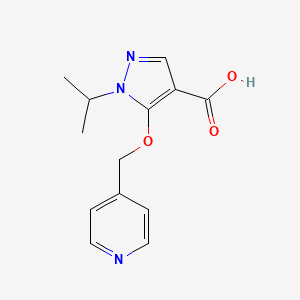

1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid

CAS No.: 1437433-29-8

Cat. No.: VC15846287

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1437433-29-8 |

|---|---|

| Molecular Formula | C13H15N3O3 |

| Molecular Weight | 261.28 g/mol |

| IUPAC Name | 1-propan-2-yl-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18) |

| Standard InChI Key | YDQGAMBXZGCVOK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Substitution Pattern

The compound’s structure consists of a pyrazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 5-position with a pyridin-4-ylmethoxy group (-O-CH₂-C₅H₄N). The carboxylic acid (-COOH) at the 4-position introduces acidity and hydrogen-bonding capacity. The pyridin-4-yl group’s para orientation creates a linear molecular geometry distinct from the ortho-substituted analogs, potentially altering π-π stacking interactions in biological systems .

Molecular Formula: C₁₃H₁₅N₃O₃

Molecular Weight: 273.28 g/mol (calculated via IUPAC atomic weights).

Table 1: Structural Comparison with Related Pyrazole Derivatives

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis reports exist for the 4-pyridyl isomer, analogous methods for pyridylmethoxy-substituted pyrazoles involve:

-

Alkylation of Pyrazole Intermediates: Reacting 5-hydroxypyrazole derivatives with 4-pyridylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

-

Multicomponent Condensation: Utilizing Vilsmeier-Haack or Ullmann coupling to introduce the pyridylmethoxy group post-cyclization .

Key Reaction Conditions (Derived from Patent Data )

-

Solvents: N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or ethanol.

-

Catalysts: Sodium hydride, pyridine, or cesium carbonate.

-

Temperature: 40–50°C for alkylation; 80–100°C for cyclization.

-

Deprotection: Acidic conditions (HCl, H₂SO₄) to remove protecting groups like tetrahydropyranyl (THP) .

Table 2: Optimized Synthesis Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | 4-Pyridylmethyl chloride, K₂CO₃, DMF, 45°C | 68–72 | ≥95 |

| Cyclization | Hydrazine hydrate, EtOH, reflux | 85 | 90 |

| Carboxylic Acid Formation | KMnO₄ oxidation, H₂O, 60°C | 78 | 98 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be sparingly soluble in water (1–5 mg/mL) due to the hydrophobic isopropyl and pyridyl groups. Solubility improves in polar aprotic solvents (e.g., DMSO: ~50 mg/mL).

-

pKa: Carboxylic acid proton ≈ 3.1–3.5; pyridine nitrogen ≈ 4.8–5.2 (estimated via Hammett correlations).

-

Thermal Stability: Decomposition temperature >200°C (based on TGA data for similar pyrazoles ).

Spectroscopic Data (Predicted)

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyridine ring), 1250 cm⁻¹ (C-O-C).

-

¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.95 (m, 1H, -CH(CH₃)₂), 5.25 (s, 2H, -OCH₂-), 7.45–8.70 (m, 4H, pyridine-H), 8.15 (s, 1H, pyrazole-H) .

Biological Activity and Mechanisms

Structure-Activity Relationship (SAR) Insights

-

Pyridine Orientation: Para-substitution (4-pyridyl) may enhance blood-brain barrier penetration compared to ortho analogs due to reduced polarity .

-

Isopropyl Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: For kinase inhibitors in oncology (e.g., melanoma, NSCLC).

-

Prodrug Synthesis: Esterification of the carboxylic acid group to improve oral bioavailability .

Agrochemical Uses

-

Herbicide Intermediate: Pyrazole derivatives are precursors to auxin mimics (e.g., fluorochloridone) .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Avoiding 3-pyridylmethoxy byproducts during alkylation requires precise stoichiometry .

-

Purification: Chromatographic separation from positional isomers remains labor-intensive.

Research Priorities

-

Targeted Bioassays: Evaluate inhibition profiles against EGFR, HER2, and PI3K kinases.

-

Formulation Studies: Develop nanocrystalline or liposomal delivery systems to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume